
Lewis a pentasaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lewis a pentasaccharide is a complex carbohydrate structure that plays a significant role in various biological processes. It is part of the Lewis antigen family, which includes other related structures such as Lewis b and sialyl-Lewis a. These antigens are involved in cell-cell recognition, signaling, and immune responses. The this compound is composed of five monosaccharide units and is known for its involvement in gastrointestinal cancers and other medical conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lewis a pentasaccharide involves multiple steps, including the assembly of monosaccharide units through glycosylation reactions. One common method is the use of glycosyl donors and acceptors in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions typically require low temperatures and anhydrous solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through chemo-enzymatic synthesis, which combines chemical and enzymatic steps to produce the desired structure. This method offers high stereoselectivity and economic efficiency. The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to assemble the pentasaccharide .
化学反応の分析
Types of Reactions: Lewis a pentasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to convert aldehyde groups to alcohols, typically using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound, which can be used for further biological studies and applications .
科学的研究の応用
作用機序
The mechanism of action of Lewis a pentasaccharide involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including those involved in immune responses and cell signaling. The pentasaccharide can bind to carbohydrate-binding proteins, influencing their activity and downstream effects .
類似化合物との比較
Lewis b: Another member of the Lewis antigen family, differing in the arrangement of its monosaccharide units.
Sialyl-Lewis a: A sialylated version of Lewis a, involved in selectin-mediated cell adhesion.
Lewis x: A related trisaccharide with different biological functions.
Uniqueness: Lewis a pentasaccharide is unique due to its specific structure and its role in gastrointestinal cancers. Its ability to bind strongly to certain bacterial toxins and its involvement in immune responses make it a valuable compound for research and therapeutic applications .
特性
分子式 |
C32H55NO25 |
|---|---|
分子量 |
853.8 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
InChIキー |
DUKURNFHYQXCJG-JEOLMMCMSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
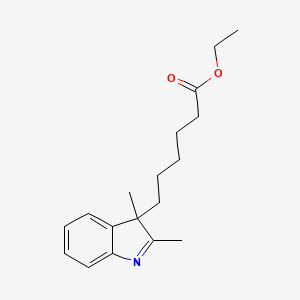
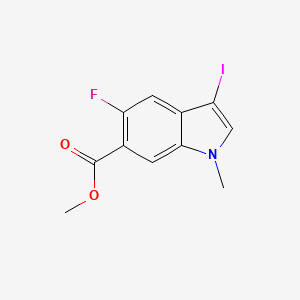


![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
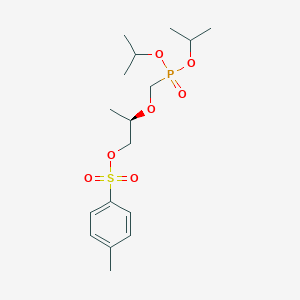
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
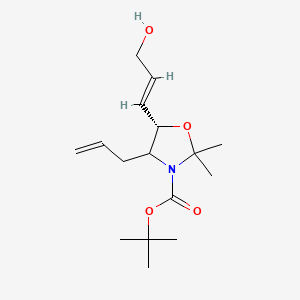
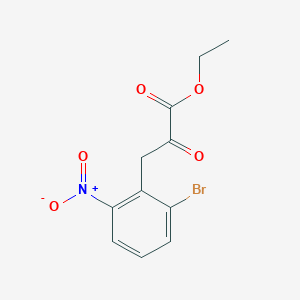
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
